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Feniralstat Development Halted, Long-Term
Efficacy Data Unavailable

Initial investigations into the long-term efficacy of the plasma kallikrein inhibitor Feniralstat
(also known as KVD824) have been concluded as the drug's clinical development for
hereditary angioedema (HAE) was terminated. KalVista Pharmaceuticals halted the Phase 2
KOMPLETE trial of Feniralstat after observing elevated liver enzymes in several participants,
raising safety concerns.[1] Consequently, there is no long-term efficacy and safety data
available for Feniralstat, and it is not being investigated for diabetic complications.

Given the absence of data for Feniralstat, this guide will instead provide a comprehensive
comparison of a different oral plasma kallikrein inhibitor, Berotralstat, for which long-term
efficacy and safety data are available. This analysis will focus on its use for the prophylactic
treatment of HAE, drawing comparisons with other therapeutic modalities for this condition.

Berotralstat: A Long-Term Prophylactic for
Hereditary Angioedema

Berotralstat is an oral, once-daily inhibitor of plasma kallikrein approved for the prevention of
HAE attacks.[2][3] Its mechanism of action involves the inhibition of plasma kallikrein, which in
turn reduces the production of bradykinin, a key mediator of swelling and pain in HAE attacks.
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Mechanism of Action: The Kallikrein-Kinin System

The diagram below illustrates the role of plasma kallikrein in the bradykinin formation pathway

and the inhibitory action of Berotralstat.
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Figure 1: Simplified signaling pathway of the Kallikrein-Kinin system and the inhibitory action of
Berotralstat.

Long-Term Efficacy of Berotralstat: The APeX-S
Study

The APeX-S study was an open-label extension study that evaluated the long-term safety and
efficacy of Berotralstat.[3][4] The key findings from this study are summarized below.

Data on Attack Rate Reduction

The following table presents the mean and median HAE attack rates for patients treated with
Berotralstat over a 48-week period in the APeX-S study.
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Timepoint

Berotralstat 150 mg (n=73)

Berotralstat 110 mg (n=30)

Median Attacks/Month at

1.0 0.5
Month 1
Median Attacks/Month at

0.0 0.0
Month 12
Mean Attacks/Month at

) 2.9 2.9

Baseline
Mean Attacks/Month at Month

1.0 1.3

12

Data from the APeX-S interim

analysis.[3]

Quality of Life Improvements

The APeX-S study also demonstrated clinically meaningful improvements in quality of life

scores, as measured by the Angioedema Quality of Life Questionnaire (AE-QolL), for patients

receiving both doses of Berotralstat.[3][4]

Comparison with Other HAE Therapies

A variety of other therapies are used for the long-term prophylaxis of HAE. The following table

provides a high-level comparison.
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Mechanism of

Therapy Class Examples . Administration
Action
Plasma Kallikrein Inhibits plasma )
. Berotralstat o Oral, once daily
Inhibitors (Oral) kallikrein
o Monoclonal antibody
Plasma Kallikrein S Subcutaneous
o ] Lanadelumab that inhibits plasma o
Inhibitors (Injectable) o injection
kallikrein
C1-INH (plasma- o Intravenous infusion
o ) Replaces deficient
Cl-Esterase Inhibitors  derived), Ruconest o or subcutaneous
) Cl-esterase inhibitor o
(recombinant) injection

Increase C1-INH
Androgens Danazol Oral
levels

Experimental Protocols: APeX-S Study

Study Design: The APeX-S study was a phase 2, open-label, multicenter study.[3]
Participants: Eligible patients had a diagnosis of HAE due to C1 inhibitor deficiency.
Intervention: Patients received either 150 mg or 110 mg of Berotralstat orally once dalily.
Primary Objective: To evaluate the long-term safety and tolerability of Berotralstat.

Secondary Objectives: To assess the long-term efficacy of Berotralstat in reducing the rate of
HAE attacks and to evaluate its impact on quality of life.

Data Collection: Attack data was collected through daily patient diaries. Quality of life was
assessed using the AE-QoL questionnaire at specified intervals.

The workflow for a typical long-term prophylactic HAE clinical trial is illustrated below.
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Figure 2: Generalized workflow for a randomized, placebo-controlled clinical trial of a
prophylactic HAE therapy.

Alternative Therapies for Diabetic Complications

While Feniralstat is not being pursued for diabetic complications, a number of alternative and
complementary therapies are explored for managing diabetes and its long-term effects. These
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include:

o Herbal Remedies and Dietary Supplements: Cinnamon, fenugreek, bitter melon, alpha-lipoic
acid, and chromium have been studied for their potential to improve glycemic control.[5][6][7]

» Mind-Body Therapies: Yoga, tai chi, and meditation may contribute to better management of
blood glucose levels.[6][8]

e Acupuncture: This traditional Chinese medicine practice is sometimes used to manage pain
associated with diabetic neuropathy.[7][8]

It is important to note that while some of these therapies show promise, the scientific evidence
for their efficacy and safety is often limited, and they should not replace conventional medical
treatment for diabetes.[7][8][9] Patients should always consult with their healthcare providers
before starting any new treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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